molecular formula C27H18InN3O3 B083753 Indium Oxine CAS No. 14514-42-2

Indium Oxine

Cat. No.: B083753
CAS No.: 14514-42-2
M. Wt: 547.3 g/mol
InChI Key: AEGSYIKLTCZUEZ-UHFFFAOYSA-K
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Description

Indium oxine, also known as indium 111 oxyquinoline, is a diagnostic radiopharmaceutical compound used primarily for radiolabeling autologous leukocytes. This compound is composed of a 3:1 saturated complex of indium 111 isotope and oxyquinoline. Indium 111 decays by isomeric transition and electron capture to cadmium 111, emitting gamma rays that can be detected with a gamma ray camera. This property makes this compound useful in nuclear medicine for the localization of inflammatory processes and infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indium oxine is synthesized by reacting indium chloride with oxyquinoline in an aqueous solution. The reaction typically occurs under mild conditions, with the pH of the solution being adjusted to facilitate the formation of the this compound complex. The resulting product is then purified to remove any unreacted starting materials and by-products .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-purity indium chloride and oxyquinoline. The reaction is carried out in large-scale reactors, and the product is subjected to rigorous quality control measures to ensure its purity and efficacy. The final product is typically supplied as a sterile, non-pyrogenic, isotonic aqueous solution with a pH range of 6.5 to 7.5 .

Chemical Reactions Analysis

Types of Reactions: Indium oxine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Indium oxine has a wide range of scientific research applications, including:

    Chemistry: Used as a radiolabeling agent for studying the behavior of leukocytes and other cells in various chemical environments.

    Biology: Employed in cell tracking studies to monitor the migration and distribution of cells in vivo.

    Medicine: Utilized in nuclear medicine for the detection of infections, inflammation, and abscesses. .

    Industry: Applied in the development of diagnostic tools and techniques for medical imaging.

Mechanism of Action

The mechanism of action of indium oxine involves the radiolabeling of autologous leukocytes. Following intravenous administration, the lipid-soluble this compound complex penetrates the cell membranes of leukocytes. Once inside the cells, indium detaches from the oxyquinoline complexes and becomes attached to cytoplasmic components. The indium 111 isotope decays by isomeric transition and electron capture, emitting gamma rays that can be detected with a gamma ray camera. This allows for the visualization of the labeled leukocytes and the localization of inflammatory processes and infections .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high specificity for labeling leukocytes and its ability to provide detailed imaging of inflammatory processes. Its longer half-life compared to technetium 99m HMPAO allows for extended imaging studies, making it particularly valuable in certain clinical scenarios .

Biological Activity

Indium oxine, specifically indium-111 oxyquinoline (In-111 oxine), is a radiopharmaceutical widely used in nuclear medicine for the labeling of autologous leukocytes. This compound plays a crucial role in diagnostic imaging, particularly in identifying inflammatory processes where leukocytes migrate, such as infections and abscesses. This article explores the biological activity of this compound, including its mechanisms of action, biodistribution, case studies, and research findings.

Indium-111 oxine forms a neutral, lipid-soluble complex with oxyquinoline, which allows it to penetrate cell membranes effectively. Once inside the cell, indium detaches from the oxyquinoline and binds to cytoplasmic components. The mechanism of labeling involves an exchange reaction between the oxyquinoline carrier and subcellular components that have a higher affinity for indium than for oxyquinoline itself .

Pharmacokinetics

The pharmacokinetics of indium-111 oxine involves several key parameters:

  • Half-life : The physical half-life of indium-111 is approximately 67.2 hours.
  • Biodistribution : Following administration, around 30% of the injected dose is taken up by the spleen and liver within 2 to 48 hours. The biological half-life in blood ranges from 2.8 to 5.5 hours for a portion of the dose, while another portion clears with a half-life of 64 to 116 hours .
  • Clearance : this compound is primarily eliminated through decay to stable cadmium, with less than 1% excreted in feces and urine within 24 hours .

Table: Pharmacokinetic Parameters of this compound

ParameterValue
Physical Half-life67.2 hours
Biological Half-life2.8 - 5.5 hours (short)
64 - 116 hours (long)
Spleen Uptake~30%
Liver Uptake~30%
Excretion (24 hours)<1% in feces and urine

Study on Leukocyte Labeling

A study published in Journal of Nuclear Medicine highlighted the efficacy of In-111 oxine in labeling leukocytes. The study found that leukocytes labeled with In-111 exhibited high viability and labeling efficiency when using commercially available this compound solutions. However, it also noted that improper labeling techniques could lead to false-positive results due to high uptake in organs like the spleen and liver .

Impact on Stem Cells

Research investigating the effects of In-111 oxine on human mesenchymal stem cells (hMSCs) demonstrated that while labeling did not significantly impair cell viability immediately post-labeling, prolonged exposure led to reduced cellular integrity over time. This finding indicates that while In-111 oxine can be effective for short-term imaging applications, caution should be exercised when considering its use in stem cell therapies .

Adverse Effects and Safety Profile

Although this compound is generally considered safe for diagnostic use, studies have reported potential adverse effects associated with its use:

  • Chromosomal Aberrations : Labeled human lymphocytes showed radiation-induced chromosomal aberrations, including gaps and breaks .
  • Deterioration of Chemotaxis : The chemotactic response of granulocytes may deteriorate during storage, potentially leading to false-negative results in imaging .

Properties

CAS No.

14514-42-2

Molecular Formula

C27H18InN3O3

Molecular Weight

547.3 g/mol

IUPAC Name

indium(3+);quinolin-8-olate

InChI

InChI=1S/3C9H7NO.In/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3

InChI Key

AEGSYIKLTCZUEZ-UHFFFAOYSA-K

SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3]

Isomeric SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3]

Canonical SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3]

Key on ui other cas no.

14514-42-2

Synonyms

(111In)oxinate(3)
111In-oxine
indium oxinate
indium oxine
indium oxine sulfate, 111In-labeled cpd
indium oxine, 111In-labeled cpd
indium oxine, 113In-labeled cpd
indium oxine, 133In-labeled cpd
indium-111-oxine
indium-111-oxine sulfate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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